5-Amino-4-benzylisoxazol-3(2H)-one
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Overview
Description
5-Amino-4-benzylisoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-benzylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydroxylamine with a suitable β-keto ester or β-diketone under acidic or basic conditions to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-benzylisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-4-benzylisoxazol-3(2H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Benzylisoxazole: Lacks the amino group at the 5-position.
5-Amino-3-isoxazolol: Lacks the benzyl group at the 4-position.
4-Phenylisoxazole: Similar structure but with a phenyl group instead of a benzyl group.
Properties
CAS No. |
881-25-4 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-amino-4-benzyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c11-9-8(10(13)12-14-9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,13) |
InChI Key |
IZSBBJMPASJLEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(ONC2=O)N |
Origin of Product |
United States |
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